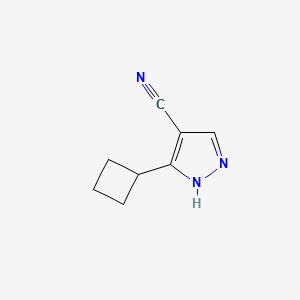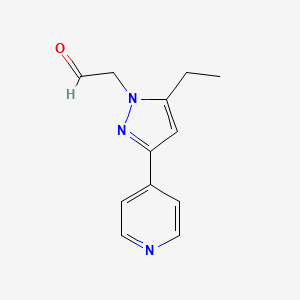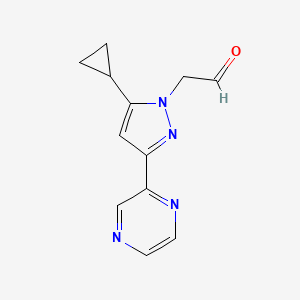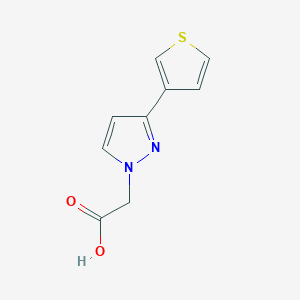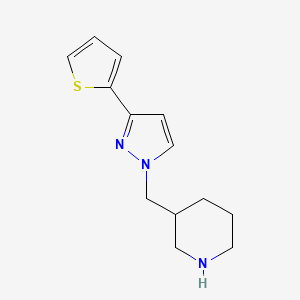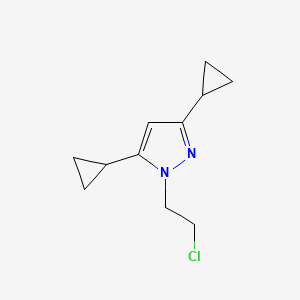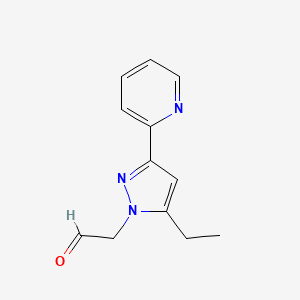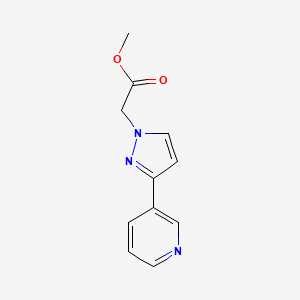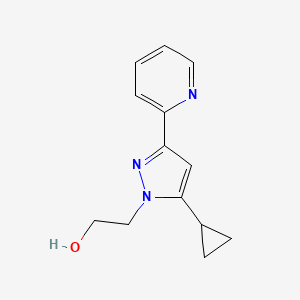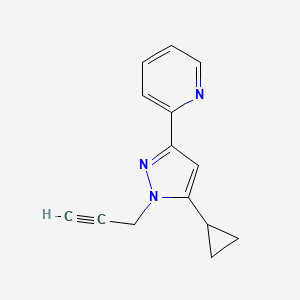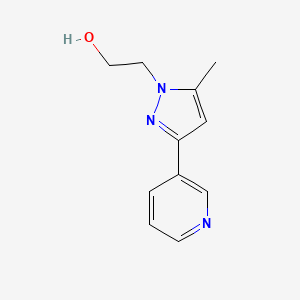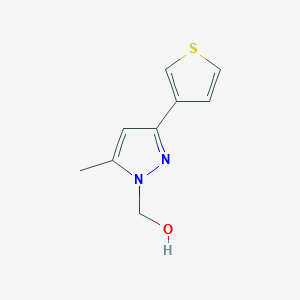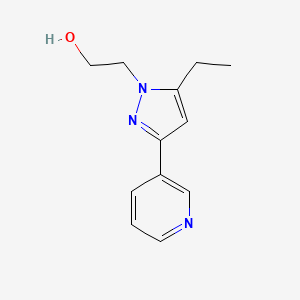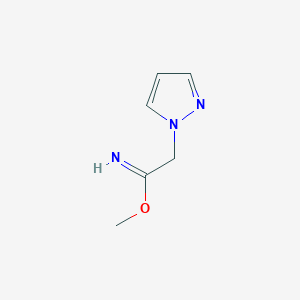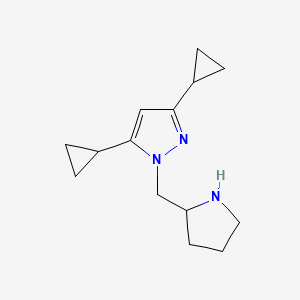
3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Antiproliferative and Anticancer Activities
Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, including breast cancer and leukemic cells. Compounds such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine demonstrated significant cytotoxicity, inducing cell death via apoptosis, suggesting their potential as small molecule inhibitors for cancer treatment (Ananda et al., 2017).
Cytotoxicity Evaluation : A series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were designed, synthesized, and evaluated for in vitro cytotoxicity against human cancer cell lines. Some compounds exhibited moderate to good cytotoxicity, with one compound displaying superior activity against the HeLa cancer cell line, indicating their potential as anticancer agents (Alam et al., 2018).
Synthesis and Biomedical Applications
Synthesis of Heterocyclic Compounds : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been the subject of extensive study due to their potential biomedical applications. These compounds exhibit a variety of substituents and have been synthesized using different methods, showcasing their diversity and potential utility in medicinal chemistry (Donaire-Arias et al., 2022).
Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives have been explored, with several compounds displaying adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. This research highlights the potential of pyrazole-based compounds in developing new antimicrobial agents (Zaki et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-12(15-7-1)9-17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBSKUVHMOYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=CC(=N2)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dicyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



